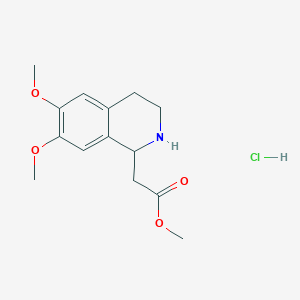

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

描述

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a tetrahydroisoquinoline derivative characterized by a methyl ester group at the 1-position of the isoquinoline core, with 6,7-dimethoxy substitutions. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Synthesis typically involves acid-catalyzed esterification followed by salt formation, as demonstrated in the conversion of intermediates to hydrochloride salts using HCl . Key physicochemical properties include a molecular formula of C₁₃H₁₈ClNO₄ and a molecular weight of 287.74 g/mol .

属性

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2;/h6-7,11,15H,4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDWDGKSQQQPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Mechanism

In a 250 mL flask, 3,4-dimethoxyphenethylamine (18.1 g, 100 mmol) and paraformaldehyde (3.6 g, 120 mmol) are stirred in absolute ethanol (30 mL) at room temperature for 3 hours. Concentrated hydrochloric acid adjusts the pH to 2, followed by refluxing for 4 hours. Cooling and filtration yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white crystalline solid (14.2 g, 61.8% yield).

The mechanism proceeds via Mannich cyclization , where formaldehyde condenses with the primary amine to form an imine intermediate. Intramolecular nucleophilic attack by the aromatic ring generates the tetrahydroisoquinoline core. Ethanol acts as both solvent and proton source, while HCl catalyzes imine formation and stabilizes the product as the hydrochloride salt.

Introduction of the Acetoxy Methyl Group

Functionalization at the 1-position requires alkylation of the secondary amine. While secondary amines are less reactive, methyl chloroacetate serves as an effective electrophile under basic conditions.

Alkylation Protocol

- Neutralization of Hydrochloride Salt : The tetrahydroisoquinoline hydrochloride (10 g, 43.5 mmol) is suspended in water (50 mL) and neutralized with 10% NaOH to pH 10. The free base is extracted with dichloromethane (3 × 30 mL), dried over Na2SO4, and concentrated.

- Alkylation Reaction : The free base (8.7 g, 40 mmol) is dissolved in dry acetonitrile (50 mL). Methyl chloroacetate (5.4 mL, 60 mmol) and K2CO3 (11.1 g, 80 mmol) are added, and the mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer is dried and concentrated to yield the ester intermediate.

- Hydrochloride Salt Formation : The crude product is dissolved in ethanol (30 mL), treated with concentrated HCl (4 mL), and stirred at 0°C for 1 hour. Filtration yields methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride as a hygroscopic solid.

Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the secondary amine.

- Base Selection : K2CO3 neutralizes HCl generated during alkylation, driving the reaction to completion.

- Yield Optimization : Excess methyl chloroacetate (1.5 equiv) ensures complete conversion.

Alternative Synthetic Routes

Reductive Amination Approach

A ketone precursor, 6,7-dimethoxy-1-(2-oxoethyl)-1,2,3,4-tetrahydroisoquinoline , reacts with methyl glycolate under reductive conditions. Using NaBH3CN in methanol at pH 5, the imine intermediate is reduced to the amine, concurrently introducing the acetoxy methyl group. This method avoids harsh alkylation conditions but requires synthesis of the keto intermediate.

Friedel-Crafts Acylation

In a modified approach, 3,4-dimethoxyphenethylamine is acylated with methyl chloroacetate in the presence of AlCl3. Cyclization under acidic conditions (H2SO4, 60°C, 6 hours) directly yields the target compound. This one-pot method simplifies purification but risks over-acylation of the aromatic ring.

Analytical Characterization

Critical analytical data for the compound include:

Challenges and Optimization Strategies

- Low Alkylation Yields : Secondary amine alkylation often suffers from incomplete conversion. Adding catalytic KI (10 mol%) enhances reactivity via the Finkelstein mechanism.

- Ester Hydrolysis : Prolonged exposure to aqueous HCl during salt formation may hydrolyze the methyl ester. Strict temperature control (0–5°C) mitigates this side reaction.

- Stereochemical Control : If chiral centers are present, asymmetric synthesis using (R)-mandelic acid as a resolving agent achieves enantiomeric excess >99%.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives.

科学研究应用

Antimicrobial Activity

Research has highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives. Studies have shown that compounds related to methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride exhibit significant antibacterial and antifungal activities against various pathogens. For instance:

- Antibacterial Activity: The compound has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating effective inhibition at minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Anticancer Potential

Recent investigations into the anticancer properties of tetrahydroisoquinoline derivatives suggest that these compounds may inhibit cancer cell proliferation. Specific studies have indicated that this compound could potentially induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, several derivatives of tetrahydroisoquinoline were synthesized and screened for antimicrobial activity. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was linked to enhanced antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent article from PubChem reported on the synthesis of related isoquinoline derivatives and their evaluation for anticancer activity. The findings suggested that these compounds could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .

Summary of Applications

作用机制

The mechanism of action of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

Comparative Analysis with Structural Analogs

Ester Group Variations

a) Ethyl Ester Analog

- Compound: Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS 14028-68-3)

- Key Differences : Ethyl ester substitution instead of methyl.

- Purity is reported at 97%, with commercial availability in 250 mg quantities .

b) Free Acid Form

- Compound: 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride (CAS 53009-13-5)

- Key Differences : Carboxylic acid replaces the ester.

- Impact : Enhanced polarity reduces membrane permeability but improves solubility in aqueous media. Molecular weight remains 287.74 g/mol , identical to the methyl ester hydrochloride .

Substituent Position Variations

a) 3-Position Ester Derivative

- Compound: Methyl (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- Key Differences : Acetate group at the 3-position instead of 1-position.

- Impact : Altered stereoelectronic effects may influence binding to biological targets. Synthesis yields 86% , indicating efficient preparation routes .

b) 2-(4-Chlorophenyl) Substituted Analog

- Compound: (R)-Methyl 2-(2-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

- Key Differences : Addition of a 4-chlorophenyl group at the 2-position.

- Impact : The bulky substituent reduces synthetic yield (44% ) and introduces stereochemical complexity (36% enantiomeric excess reported) .

Functional Group Replacements

a) Acetonitrile Derivative

- Compound: 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

- Key Differences : Nitrile group replaces the ester.

- Safety data highlight handling precautions under GHS guidelines .

b) Sulfonyl and Amide Derivatives

- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .

- Impact : Sulfonyl groups enhance metabolic resistance, while amides introduce hydrogen-bonding capabilities, affecting target affinity.

Salt and Stereochemical Variations

a) Hydrochloride vs. Free Base

- Example: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (free base, CAS 745-07-9) .

- Impact : The free base exhibits lower aqueous solubility compared to the hydrochloride salt, influencing formulation strategies.

b) Stereoisomers

Critical Insights

- Synthetic Accessibility : Methyl/ethyl esters are more straightforward to synthesize (e.g., 86% yield for 3-carboxylate ) compared to analogs with bulky groups (e.g., 44% yield for 4-chlorophenyl derivative ).

- Structure-Property Relationships :

- Ester vs. Acid : The hydrochloride salt of the methyl ester balances solubility and stability, whereas the free acid prioritizes polar interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., nitrile ) increase reactivity, while aromatic substitutions (e.g., phenyl ) enhance lipophilicity.

生物活性

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

- IUPAC Name : this compound

- CAS Number : 1172366-78-7

- Molecular Formula : C12H17NO2·HCl

- Molecular Weight : 233.73 g/mol

1. Cardiovascular Effects

Recent studies have indicated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant effects on cardiac function. One study demonstrated that this compound influences Na+/Ca2+ exchange in cardiomyocytes under both normoxic and hypoxic conditions. The results suggest a potential protective role against ischemic damage in cardiac tissues .

2. Antiviral Properties

Research has highlighted the antiviral potential of tetrahydroisoquinoline derivatives against HIV. A series of analogues were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). Compounds similar to this compound showed promising activity against wild strains of HIV-1 .

3. Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit cholinesterase enzymes. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's. The presence of methoxy groups in the structure has been linked to enhanced inhibition potency .

The biological activity of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : The compound may interact with ion channels in cardiomyocytes, influencing calcium homeostasis and cardiac contractility.

- Enzyme Inhibition : Its structural features allow it to bind effectively to the active sites of enzymes like cholinesterases and reverse transcriptase.

Study on Cardiomyocyte Function

A notable study investigated the effects of this compound on cardiomyocyte function under varying oxygen levels. The findings revealed that it significantly modulated intracellular calcium levels and improved cell viability under hypoxic conditions .

Antiviral Activity Assessment

In another study focused on HIV inhibition, various derivatives were synthesized and tested for their ability to inhibit the RT enzyme. The results indicated that certain modifications to the tetrahydroisoquinoline structure could enhance antiviral potency significantly .

Summary Table of Biological Activities

常见问题

Q. What are the key structural features and physicochemical properties of this compound?

The compound, Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride (CAS 30740-96-6), has a molecular formula of C₁₃H₁₈ClNO₄ and a molecular weight of 287.74 g/mol . Key structural features include:

- A tetrahydroisoquinoline core with methoxy groups at positions 6 and 6.

- A methyl ester group at the 1-position of the isoquinoline ring.

- A hydrochloride salt form, enhancing solubility for biological assays.

Physicochemical properties (e.g., solubility, stability) are not explicitly reported in the literature, but analogs with similar structures are typically stored at room temperature in powder form and require inert atmospheres for long-term stability .

Q. What synthetic routes are reported for this compound and its analogs?

Synthesis typically involves multi-step reactions:

Core formation : Cyclization of phenethylamine derivatives with formaldehyde or glyoxylic acid to generate the tetrahydroisoquinoline scaffold .

Methoxy group introduction : Electrophilic aromatic substitution or O-methylation of hydroxyl precursors .

Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester .

Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt .

Q. Critical considerations :

- Reaction conditions (e.g., temperature, catalysts) significantly impact yield and purity.

- Chromatographic purification (e.g., silica gel) is often required to isolate the final product .

Q. How is the compound characterized in academic studies?

Standard analytical methods include:

- NMR spectroscopy : Confirms substitution patterns and stereochemistry (¹H and ¹³C NMR) .

- Mass spectrometry : Validates molecular weight (ESI-MS or HRMS) .

- X-ray crystallography : Resolves crystal packing and absolute configuration (using SHELX software for refinement) .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for this compound in pharmacological studies?

While direct pharmacological data for this compound are limited, SAR insights from structurally related tetrahydroisoquinoline derivatives suggest:

- Methoxy groups at positions 6 and 7 enhance binding to neurotransmitter receptors (e.g., adrenergic or opioid receptors) due to increased lipophilicity and steric effects .

- The methyl ester group improves bioavailability by modulating solubility and metabolic stability .

- Hydrochloride salt formation optimizes dissolution rates for in vitro assays .

Q. Contradictions in data :

- Some studies report that bulkier substituents (e.g., ethyl esters) reduce receptor affinity, while others note improved selectivity . These discrepancies may arise from differences in assay conditions or target isoforms.

Q. How can researchers resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

Methodological strategies include:

- Assay standardization : Use validated protocols (e.g., IC₅₀ determination under consistent pH, temperature, and buffer conditions) .

- Target profiling : Employ panels of related receptors/enzymes to assess selectivity (e.g., kinase or GPCR screens) .

- Computational modeling : Molecular docking (e.g., using AutoDock Vina) to predict binding modes and reconcile activity differences .

- Meta-analysis : Compare data across studies while accounting for variables like cell type, compound purity, and salt form .

Q. What are the challenges in optimizing this compound for in vivo studies?

Key challenges and solutions:

- Metabolic instability : Ester hydrolysis in plasma may reduce efficacy. Solution : Prodrug strategies (e.g., tert-butyl esters) or formulation with cyclodextrins .

- Blood-brain barrier (BBB) penetration : Use logP/logD calculations (target range: 2–5) and in situ perfusion models to optimize brain uptake .

- Toxicity screening : Assess hepatotoxicity (e.g., CYP450 inhibition assays) and cardiotoxicity (hERG channel binding) early in development .

Q. How does the compound’s stereochemistry impact its biological activity?

- The tetrahydroisoquinoline core has two chiral centers (positions 1 and 3). Enantiomers often exhibit divergent activities:

- (R)-configuration : Higher affinity for adrenergic receptors in some analogs .

- (S)-configuration : Preferential binding to opioid receptors .

- Resolution methods : Chiral HPLC or enzymatic resolution using lipases .

Q. What are the recommended storage and handling protocols?

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at room temperature to prevent hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) and avoid dust formation (work in a fume hood) .

- Disposal : Incinerate in compliance with EPA guidelines for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。